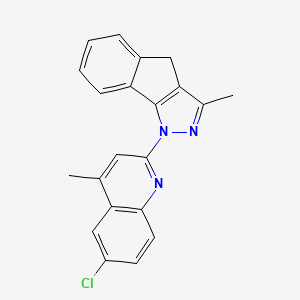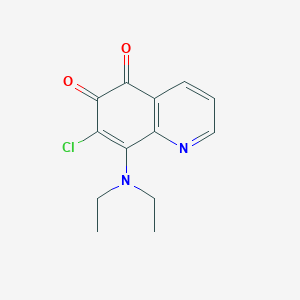
7-Chloro-8-(diethylamino)quinoline-5,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Chloro-8-(diethylamino)quinoline-5,6-dione is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. . The presence of the chloro and diethylamino groups in its structure enhances its biological activity, making it a valuable target for synthetic and pharmacological studies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-8-(diethylamino)quinoline-5,6-dione typically involves the reaction of quinoline-5,8-dione with diethylamine and acetaldehyde. The reaction proceeds through a nucleophilic substitution mechanism, where the diethylamine acts as the nucleophile . The reaction is usually carried out in an aprotic solvent such as dichloromethane (CH₂Cl₂) to favor the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as recrystallization and chromatography can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions: 7-Chloro-8-(diethylamino)quinoline-5,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinoline derivatives.
Substitution: Nucleophilic aromatic substitution reactions are common, where the chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed in substitution reactions.
Major Products Formed:
Oxidation: Quinoline-5,8-dione derivatives.
Reduction: Hydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
7-Chloro-8-(diethylamino)quinoline-5,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the development of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of 7-Chloro-8-(diethylamino)quinoline-5,6-dione involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it can inhibit the activity of certain enzymes involved in cell proliferation, thereby exerting its anticancer effects .
類似化合物との比較
7-Chloro-4-aminoquinoline: Known for its antimalarial activity.
8-Hydroxyquinoline: Exhibits antimicrobial and antifungal properties.
5,7-Dichloro-8-quinolinol: Used as an antimicrobial agent.
Uniqueness: 7-Chloro-8-(diethylamino)quinoline-5,6-dione is unique due to the presence of both chloro and diethylamino groups, which enhance its biological activity and make it a versatile compound for various applications in medicinal chemistry and industry .
特性
CAS番号 |
25943-57-1 |
|---|---|
分子式 |
C13H13ClN2O2 |
分子量 |
264.71 g/mol |
IUPAC名 |
7-chloro-8-(diethylamino)quinoline-5,6-dione |
InChI |
InChI=1S/C13H13ClN2O2/c1-3-16(4-2)11-9(14)13(18)12(17)8-6-5-7-15-10(8)11/h5-7H,3-4H2,1-2H3 |
InChIキー |
ZIGSTPVNPZJARH-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C1=C(C(=O)C(=O)C2=C1N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


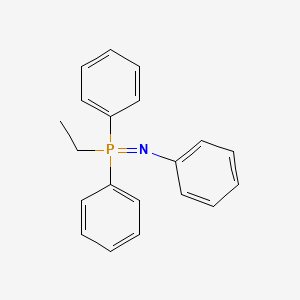

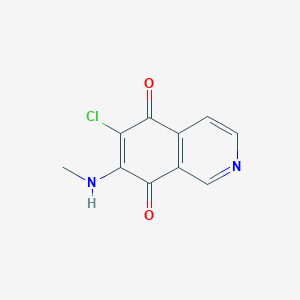
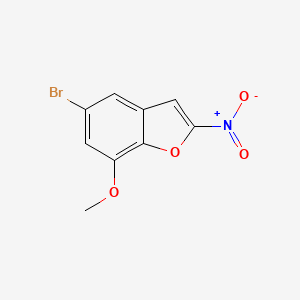

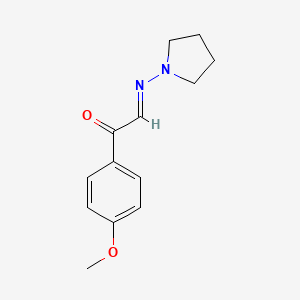
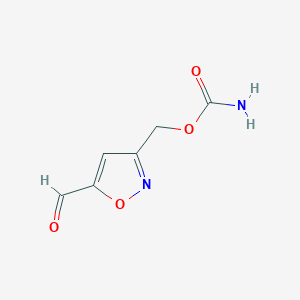
![Benzenemethanol, 3-(1H-pyrrolo[2,3-b]pyridin-4-yl)-](/img/structure/B12893969.png)
![Ethyl 6-[(5-methyl-1,2-oxazole-4-carbonyl)amino]hexanoate](/img/structure/B12893978.png)
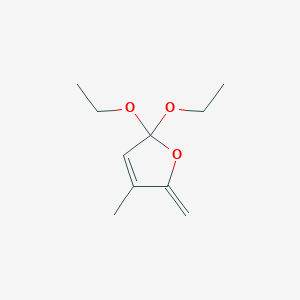
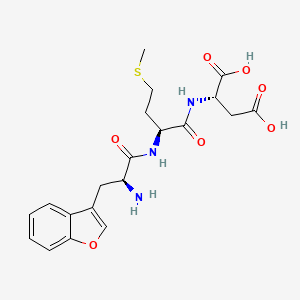
![Benzamide, 4-(1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12894002.png)
![3H-Pyrazolo[3,4-b]pyridin-3-one, 2,7-dihydro-4,6-dimethyl-2,7-diphenyl-](/img/structure/B12894006.png)
